molecular formula C25H23N3O3S2 B2523044 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 307509-51-9

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2523044
CAS No.: 307509-51-9
M. Wt: 477.6
InChI Key: GHEJPGTYALCWHR-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a phenyl group, and a piperidinylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzothiazole derivative in the presence of a palladium catalyst.

    Introduction of Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through a nucleophilic substitution reaction, where piperidine reacts with a sulfonyl chloride derivative of the benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with piperidine in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)naphthalene-1,3-diol: Known for its photophysical properties and used in similar applications.

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Another compound with a benzothiazole moiety, used in optoelectronics and analytical tools.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide stands out due to its combination of a benzothiazole ring, phenyl group, and piperidinylsulfonyl group, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c29-24(18-12-14-19(15-13-18)33(30,31)28-16-6-1-7-17-28)26-21-9-3-2-8-20(21)25-27-22-10-4-5-11-23(22)32-25/h2-5,8-15H,1,6-7,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJPGTYALCWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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